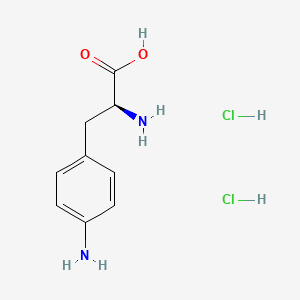

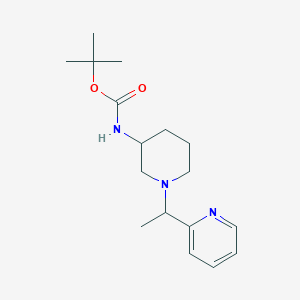

4-Amino-L-phenylalanine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Amino-L-phenylalanine dihydrochloride is used in the purification of peptide synthetases involved in pristinamycin I biosynthesis .

Synthesis Analysis

To synthesize a high-performance biopolyimide bioplastic from lignocellulosic feedstock, Escherichia coli was metabolically engineered to produce 4-amino-L-phenylalanine (4APhe) as a diamine monomer . A high-biomass sorghum cultivar was used as the model lignocellulosic feedstock, and the enzymatic hydrolysate was used as a substrate for 4APhe production in fed-batch culture .Molecular Structure Analysis

The molecular weight of 4-Amino-L-phenylalanine dihydrochloride is 216.66 .Chemical Reactions Analysis

4-Amino-L-phenylalanine dihydrochloride is suitable for solution phase peptide synthesis . It is white to faint beige in color .科学的研究の応用

Biological Importance and Biotransformation : Aromatic amino acids like L-phenylalanine are crucial in human metabolism. Their biotransformation is significant because improper or slow processing can lead to metabolic dysfunctions and sometimes neurodegenerative diseases. Studies using kinetic and solvent isotope effects have shed light on the biotransformation mechanisms of these compounds (Kańska et al., 2016).

Enhancing L-Phenylalanine Production : Research has focused on improving the production of L-phenylalanine, which is important in food and medicinal applications. A study developed an in vitro system for quantitative investigation of phenylalanine biosynthesis in E. coli, which can help improve yield in industrial processes (Ding et al., 2016).

Novel Fluorescent α-Amino Acid Synthesis : A novel fluorescent α-amino acid, 4-phenanthracen-9-yl-l-phenylalanine, was synthesized and characterized. This amino acid emits greenish blue light and has potential applications in biotechnology and pharmaceutical industries due to its photostability and quantum yield (Gupta et al., 2020).

Self-Assembling Behavior of Modified Amino Acid : The self-assembling properties of modified phenylalanine have been studied, which is significant in peptide synthesis. Modifying phenylalanine by introducing an electron-deficient nitro group influences its self-assembly process, with applications in materials science and biology (Singh et al., 2020).

Metabolic Engineering for Amino Acid Production : Genetic engineering techniques have been used to enhance L-phenylalanine biosynthesis in Escherichia coli, highlighting the potential for developing organisms that efficiently produce aromatic amino acids and their derivatives (Liu et al., 2018).

Stereochemistry in Amino Acid Transfer : Research has shown that at certain pH levels, the transfer of phenylalanine between different forms exhibits significant stereoselectivity, which could explain the biological preference for the L-isomer of amino acids (Wickramasinghe et al., 1991).

作用機序

Safety and Hazards

将来の方向性

The study of 4-Amino-L-phenylalanine dihydrochloride contributes to the circular economy and alternative plastic raw material production for a sustainable society . It aligns with goals 12 of “Responsible Consumption and Production” and 13 of “Climate Action” of the United Nation’s Sustainable Development Goals .

特性

IUPAC Name |

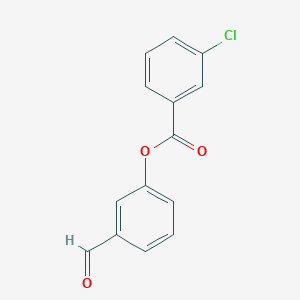

(2S)-2-amino-3-(4-aminophenyl)propanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.2ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;;/h1-4,8H,5,10-11H2,(H,12,13);2*1H/t8-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHIVGCGPZWTJOQ-JZGIKJSDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-amino-3-(4-aminophenyl)propanoic acid dihydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2655655.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2655656.png)

![5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B2655661.png)

![2-(2,4-Dichlorophenyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2655665.png)

![6-[(10S,12S,13R,14R,17R)-12-Acetyloxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B2655666.png)

![1-phenyl-8-(phenylamino)-1H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B2655670.png)